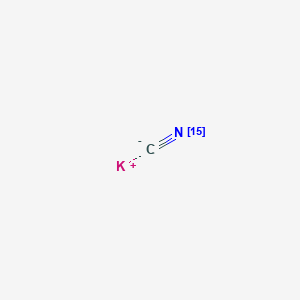

Potassium cyanide-15N

Description

Propriétés

IUPAC Name |

potassium;(15N)azanylidynemethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-CGOMOMTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C-]#[15N].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453693 | |

| Record name | Potassium cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.109 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5297-01-8 | |

| Record name | Potassium cyanide-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5297-01-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The ¹⁵N Sentinel: A Technical Guide to the Research Applications of Potassium Cyanide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research, the ability to trace and characterize specific atoms within a biological system is paramount. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful tool, offering a non-radioactive window into complex biological processes.[1] Among the various sources of ¹⁵N, Potassium cyanide-¹⁵N (K¹⁵CN) stands out as a versatile and cost-effective precursor for the synthesis of a wide array of labeled molecules.[2] This guide provides an in-depth exploration of the core applications of K¹⁵CN in research, offering both the theoretical underpinnings and practical methodologies for its effective use.

The Significance of the ¹⁵N Isotope in Research

Nitrogen is a fundamental component of life, forming the backbone of proteins and nucleic acids. The vast majority of naturally occurring nitrogen is the ¹⁴N isotope. Its heavier, stable counterpart, ¹⁵N, possesses a key property that makes it invaluable for analytical purposes: a nuclear spin of 1/2.[1] This characteristic results in sharp, well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, a stark contrast to the broad and often unusable signals from ¹⁴N, which has a nuclear spin of 1.[1] This fundamental difference allows researchers to selectively observe and analyze molecules that have been intentionally labeled with ¹⁵N.

Beyond NMR, the mass difference between ¹⁴N and ¹⁵N is readily detectable by mass spectrometry, enabling precise quantification and the elucidation of metabolic pathways.[3]

K¹⁵CN as a Versatile Precursor for Isotopic Labeling

Potassium cyanide-¹⁵N serves as a foundational building block for introducing the ¹⁵N isotope into a diverse range of molecules.[2] Its utility lies in the reactivity of the cyanide group, which can be chemically transformed into various nitrogen-containing functional groups.

Table 1: Properties of Potassium Cyanide-¹⁵N

| Property | Value | Source |

| Chemical Formula | KC¹⁵N | [4] |

| Molecular Weight | 66.11 g/mol | [4][5] |

| CAS Number | 5297-01-8 | [2][4][5] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [4][5] |

| Appearance | White solid | [6] |

Core Research Applications of Potassium Cyanide-¹⁵N

The applications of K¹⁵CN in research are broad, spanning from fundamental mechanistic studies to the development of novel therapeutics.

Probing Protein Structure and Function with ¹⁵N NMR

One of the most powerful applications of K¹⁵CN is in the field of protein NMR. By using K¹⁵CN as a precursor to synthesize ¹⁵N-labeled amino acids, researchers can produce proteins that are "NMR-active" at specific nitrogen positions.[2][7]

A key area of investigation is the study of heme-containing proteins, such as peroxidases.[8] Cyanide ions can be used as a probe for the heme environment in the ferric states of these enzymes. The ¹⁵N NMR chemical shift of the cyanide bound to the heme iron is highly sensitive to the structural and electronic properties of the active site.[2][8] This sensitivity allows researchers to gain insights into the protein's structure and function, including the nature of the ligands and the geometry of the iron-ligand bonds.[2]

Experimental Protocol: Synthesis of ¹⁵N-Labeled Amino Acids via Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids where isotopic labeling can be incorporated.[2]

Objective: To synthesize an α-¹⁵N-labeled amino acid.

Materials:

-

Aldehyde or ketone

-

¹⁵N-labeled ammonia or an ammonium salt (e.g., ¹⁵NH₄Cl)

-

Potassium cyanide (KCN) - Note: for labeling the carboxylic acid carbon, not the alpha-amino nitrogen.

-

Appropriate solvents and reagents for hydrolysis

Procedure:

-

Iminium Ion Formation: React the aldehyde or ketone with ¹⁵N-labeled ammonia or an ammonium salt to form a ¹⁵N-labeled iminium ion intermediate.

-

Cyanide Addition: Introduce potassium cyanide. The cyanide ion will attack the iminium ion, forming an α-aminonitrile.

-

Hydrolysis: Hydrolyze the α-aminonitrile to yield the corresponding α-¹⁵N-labeled amino acid.

Elucidating Biosynthetic Pathways and Metabolic Flux

The ability to trace the incorporation of ¹⁵N from a labeled precursor into a final natural product is a cornerstone of biosynthetic research.[3] K¹⁵CN can be used to synthesize ¹⁵N-labeled precursors, which are then fed to a microorganism. By analyzing the resulting natural products using mass spectrometry, researchers can determine which nitrogen atoms in the final molecule are derived from the labeled precursor, thereby mapping out the biosynthetic pathway.[3]

Workflow for Biosynthetic Pathway Elucidation

Caption: Workflow for using K¹⁵CN to elucidate biosynthetic pathways.

Synthesis of Labeled Nucleic Acids for Structural Studies

Similar to proteins, nucleic acids can be studied in great detail using NMR spectroscopy when they are isotopically labeled. K¹⁵CN is a key reagent in the synthesis of isotopically labeled nucleobase derivatives, which are essential for exploring their binding processes with RNA and DNA targets.[2] For instance, in the chemical synthesis of labeled guanosine, labeled potassium cyanide provides the atoms that become the guanosine N1 and the exocyclic amino group at C2.[2] This specific labeling allows for detailed structural and dynamic studies of nucleic acids.[2]

Environmental and Toxicological Tracer Studies

K¹⁵CN is instrumental in synthesizing labeled compounds for environmental and toxicological research. For example, a simple and cost-effective method has been developed for the preparation of highly enriched, ¹⁵N-labeled potassium ferrocyanide (K₄[Fe(C¹⁵N)₆]*3H₂O) using K¹⁵CN.[9][10] This labeled compound is used in tracer experiments to quantify the detoxification and transformation of iron cyanide complexes in soil-plant systems.[9][10] This research is crucial for understanding the fate of cyanide-containing pollutants in the environment.

A primary research application is in the investigation of cyanide toxicity and the evaluation of potential antidotes.[2] Unlabeled potassium cyanide is known to be a potent inhibitor of mitochondrial cytochrome c oxidase, blocking cellular respiration.[6] Researchers use ¹⁵N-labeled cyanide to trace its metabolic fate and to elucidate the precise mechanisms of novel countermeasures.[2]

Safety Considerations for Handling Potassium Cyanide-¹⁵N

It is imperative to recognize that both labeled and unlabeled potassium cyanide are highly toxic substances.[6][11] Exposure through ingestion, skin contact, or inhalation can be fatal.[6][11]

Table 2: Critical Safety Protocols for KCN Handling

| Precaution | Rationale | Source |

| Work in a Fume Hood | To prevent inhalation of toxic dust or hydrogen cyanide gas, which can be released upon contact with moisture or acids. | [12][13] |

| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (double gloving recommended), and safety goggles. | [11][12][13] |

| Avoid Contact with Acids and Water | Reaction with acids or moisture releases highly toxic and flammable hydrogen cyanide gas. | [12][14] |

| Designated Storage | Store in a secure, well-sealed container, away from incompatible materials like acids. | [15] |

| Waste Disposal | Cyanide waste must be segregated and disposed of as hazardous waste according to institutional protocols. Never mix with acidic waste. | [11][12] |

| Emergency Preparedness | Ensure access to an eyewash station, safety shower, and have a specific emergency protocol in place. | [13][14] |

Logical Flow of Safe K¹⁵CN Handling

Caption: Logical workflow for the safe handling of Potassium Cyanide-¹⁵N.

Conclusion

Potassium cyanide-¹⁵N is a powerful and versatile tool in the modern research laboratory. Its role as a precursor for ¹⁵N labeling enables sophisticated studies in proteomics, metabolomics, nucleic acid structural biology, and environmental science. While its high toxicity demands stringent safety protocols, the wealth of information that can be gleaned from its use makes it an indispensable reagent for scientists seeking to unravel the complexities of biological and chemical systems at the molecular level.

References

- A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applications. (n.d.). Benchchem.

- Potassium Cyanide-13C,15N Isotope Labeled Reagent. (n.d.). Benchchem.

- Potassium cyanide-15N Isotope|Nitrogen-15 Labeled Reagent. (n.d.). Benchchem.

- Potassium cyanide. (n.d.). Purdue University.

- Dimitrova, T., Repmann, F., & Freese, D. (2017). Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies. Environment and Pollution, 6(2), 41.

- Dimitrova, T., Repmann, F., & Freese, D. (2017). Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies. Environment and Pollution, 6(2), 41.

- Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. IUBMB life, 57(9), 615–622.

- Potassium cyanide (¹⁵N, 98%). (n.d.). Cambridge Isotope Laboratories.

- Potassium cyanide. (n.d.). Wikipedia.

- The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). National Institutes of Health.

- Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. (n.d.). Yale Environmental Health & Safety.

- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Northwestern University.

- Potassium cyanide-15N. (n.d.). Sigma-Aldrich.

- Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation. (1985). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 832(3), 319-325.

- Cyanide Salts. (n.d.). Dartmouth Environmental Health and Safety.

- Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium cyanide-15N 15N 98atom 5297-01-8 [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 7. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies | Dimitrova | Environment and Pollution | CCSE [ccsenet.org]

- 11. uthsc.edu [uthsc.edu]

- 12. purdue.edu [purdue.edu]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 15. ehs-apps.mit.edu [ehs-apps.mit.edu]

Physical and chemical properties of Potassium cyanide-15N

An In-Depth Technical Guide to Potassium Cyanide-¹⁵N

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Potassium Cyanide-¹⁵N (K¹⁵CN). It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds to probe molecular structures, elucidate reaction mechanisms, and trace metabolic pathways. Beyond a simple datasheet, this document offers field-proven insights into the causality behind experimental choices and underscores the self-validating systems required for robust scientific inquiry.

Introduction: The Significance of the ¹⁵N Isotope

Potassium cyanide-¹⁵N is a specialized chemical reagent in which the naturally abundant nitrogen isotope (¹⁴N) is replaced by the heavier, stable isotope ¹⁵N. While chemically identical to its unlabeled counterpart in terms of reactivity, this isotopic substitution renders the molecule a powerful tool for a range of analytical techniques.[1] The key advantage of ¹⁵N is its nuclear spin of ½, which makes it NMR-active and allows it to be distinguished from ¹⁴N by mass spectrometry. This labeling provides a non-radioactive method for tracing the fate of the cyanide nitrogen in complex chemical and biological systems, from synthetic reactions to metabolic studies of toxicity and antidote efficacy.[1]

Core Physical and Chemical Properties

The fundamental properties of K¹⁵CN are nearly identical to standard potassium cyanide, with the primary difference being its molecular weight.

Table 1: Physical Properties of Potassium Cyanide-¹⁵N

| Property | Value | Source(s) |

| Linear Formula | KC¹⁵N | [2] |

| Molecular Weight | 66.11 g/mol | [2][3] |

| CAS Number | 5297-01-8 | [2][3] |

| Appearance | White crystalline solid, powder, or lumps; can be deliquescent (absorbs moisture from the air). | [4][5][6] |

| Odor | Faint, bitter almond-like odor when moist; odorless when perfectly dry. | [4][5][6] |

| Melting Point | 634.5 °C (1174.1 °F) | [4] |

| Boiling Point | 1625 °C (2957 °F) | [4][7] |

| Solubility in Water | Highly soluble; 71.6 g/100 mL at 25 °C. | [4] |

| Other Solubilities | Soluble in glycerol; partially soluble in methanol and ethanol. | [4][8] |

| Density | 1.52 g/cm³ | [4][5][9] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N. | [2][3] |

Chemical Reactivity and Profile

Potassium cyanide's chemistry is dominated by the cyanide anion (C≡N⁻). The ¹⁵N isotope does not alter this fundamental reactivity.

-

Nucleophilicity : The cyanide ion is a potent nucleophile, readily participating in substitution reactions with alkyl halides to form nitriles. This is a cornerstone reaction in organic synthesis, providing a pathway to introduce a carbon and nitrogen-containing functional group that can be further transformed into amines or carboxylic acids.[4][10]

-

Basicity : As the salt of a very weak acid (hydrogen cyanide, HCN, pKa ≈ 9.2), KCN is a basic salt. Its aqueous solutions are alkaline (pH of 0.1 N solution is ~11.0).[5]

-

Reaction with Acids : This is a critical safety consideration. KCN reacts readily with acids to liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[7][9] This reaction underscores the need for stringent storage and handling protocols.

-

Precursor in Synthesis : K¹⁵CN is a versatile starting material for other ¹⁵N-labeled compounds. For instance, it is used to synthesize ¹⁵N-labeled potassium ferrocyanide (K₄[Fe(C¹⁵N)₆]), a tracer used in environmental studies.[11][12]

Synthesis and Isotopic Enrichment

The preparation of Potassium Cyanide-¹⁵N relies on isotopically enriched starting materials. The most common and direct method is the neutralization of ¹⁵N-enriched hydrogen cyanide (H¹⁵CN) with potassium hydroxide (KOH).[10]

The reaction is as follows: H¹⁵CN + KOH → K¹⁵CN + H₂O

This process is typically conducted in an aqueous solution, followed by careful evaporation to yield the solid product. The isotopic enrichment of the final K¹⁵CN is directly dependent on the enrichment of the H¹⁵CN precursor.[1][10]

Caption: Synthesis of K¹⁵CN via neutralization.

Advanced Spectroscopic Applications: A Window into Molecular Environments

The primary utility of K¹⁵CN lies in its application for ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus has a spin of ½, making it suitable for high-resolution NMR studies. The chemical shift of the ¹⁵N nucleus is exceptionally sensitive to its electronic environment, providing detailed information about bonding, structure, and dynamics.[1]

A compelling example is the use of K¹⁵CN as a probe for the active sites of heme proteins like peroxidases.[13] When ¹⁵CN⁻ binds to the ferric iron center of these enzymes, its ¹⁵N-NMR signal appears in a unique chemical shift region (412-578 ppm) compared to other heme proteins like myoglobin or hemoglobin (847-1047 ppm).[13] This significant upfield shift is attributed to the specific coordination environment within the peroxidase active site, including hydrogen bonding with distal amino acid residues.[13] This sensitivity allows researchers to gain profound insights into the enzyme's structure and the mechanism of peroxide activation.[1][13]

Core Applications in Research and Drug Development

K¹⁵CN is a versatile tool employed across various scientific disciplines.

Isotopic Labeling for Mechanistic Elucidation

The ¹⁵N label serves as a tracer to follow the path of the nitrogen atom through complex reaction sequences or biological pathways.

-

Metabolic Research : It is used to study the mechanisms of cyanide toxicity by tracing how cyanide is metabolized in biological systems. This is crucial for developing and evaluating the efficacy of novel antidotes.[1] Unlabeled potassium cyanide is known to inhibit mitochondrial cytochrome c oxidase, blocking cellular respiration.[1][4] Labeled K¹⁵CN allows for precise tracking of this process and the effects of countermeasures.

-

Biosynthetic Pathways : K¹⁵CN is a key building block for introducing ¹⁵N labels into natural products and biomolecules, helping to elucidate their formation pathways.[1]

Precursor in Advanced Organic Synthesis

K¹⁵CN is widely used to synthesize a variety of ¹⁵N-labeled molecules for further research.

-

Labeled Amino Acids : In the Strecker synthesis, K¹⁵CN can be used with an aldehyde and ¹⁵N-labeled ammonia to produce α-¹⁵N-labeled amino acids, which are invaluable for protein NMR studies.[1]

-

Labeled Nucleosides : It serves as the ¹⁵N source for synthesizing isotopically labeled nucleobases. These are essential for NMR studies exploring the binding interactions of nucleic acids (RNA and DNA) with drug candidates or other proteins.[1]

Caption: Workflow for ¹⁵N-labeled amino acid synthesis.

Critical Safety, Handling, and Storage Protocols

Trustworthiness through Safety: The extreme toxicity of potassium cyanide mandates a self-validating system of rigorous safety protocols. All personnel must be thoroughly trained on its hazards and emergency procedures.

Potassium cyanide is acutely toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[14] It acts as a potent inhibitor of cellular respiration.[4][7]

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H290: May be corrosive to metals.H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.H372: Causes damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects.EUH032: Contact with acids liberates very toxic gas. |

Standard Operating Procedures (SOPs)

-

Handling :

-

All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or potential HCN gas.[14][15]

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles with a face shield.[15]

-

Avoid dust formation. Do not get the substance in eyes, on skin, or on clothing.[14]

-

Wash hands thoroughly after handling, even if gloves were worn.[16]

-

-

Storage :

-

Store in a cool, dry, well-ventilated, and locked area, inaccessible to unauthorized personnel.[14][16]

-

Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air, which can slowly liberate HCN.[6]

-

Store separately from acids, strong oxidizing agents, and food or drink.[6][16]

-

-

Emergency & First Aid :

-

Inhalation : Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

An antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) should be available, and personnel must be trained in its use.

-

Experimental Protocol: Synthesis of ¹⁵N-Labeled Potassium Ferrocyanide

This protocol describes a straightforward, cost-effective method for preparing K₄[Fe(C¹⁵N)₆]·3H₂O from K¹⁵CN, adapted from established literature.[11][12] This compound is a useful tracer for environmental studies.

Objective : To synthesize highly enriched ¹⁵N-labeled potassium ferrocyanide.

Materials :

-

Potassium Cyanide-¹⁵N (K¹⁵CN)

-

Ferrous chloride (FeCl₂) or other ferrous iron salt

-

Deionized, deoxygenated water

Procedure :

-

Preparation : Under a fume hood, prepare a solution of K¹⁵CN in deoxygenated water. Prepare a separate solution of the ferrous iron salt in deoxygenated water.

-

Reaction : Slowly add the ferrous salt solution to the K¹⁵CN solution with constant stirring. The reaction is the formation of the stable ferrocyanide complex: 6 K¹⁵CN + FeCl₂ → K₄[Fe(C¹⁵N)₆] + 2 KCl

-

Observation : A precipitate of the ferrocyanide complex may form. The reaction mixture is typically heated gently to ensure complete reaction.

-

Purification : The product can be purified by recrystallization. The crude product is dissolved in a minimum amount of hot water and allowed to cool slowly, yielding crystals of K₄[Fe(C¹⁵N)₆]·3H₂O.

-

Confirmation : The final product's identity and isotopic enrichment should be confirmed using analytical techniques such as FTIR (to confirm the C≡N stretch) and mass spectrometry (to confirm the ¹⁵N enrichment level is identical to the starting K¹⁵CN).[11][12]

References

-

Dimitrova, T., Repmann, F., & Freese, D. (2017), "Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies," Environment and Pollution. [Link]

-

ResearchGate, "Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies," ResearchGate. [Link]

-

Wikipedia, "Potassium cyanide," Wikipedia. [Link]

-

Fisher Scientific, "SAFETY DATA SHEET - Potassium cyanide," Fisher Scientific. [Link]

-

Eurisotop, "potassium cyanide (15n, 98%+)," Eurisotop. [Link]

-

PubChem, "Potassium Cyanide," National Center for Biotechnology Information. [Link]

-

CDC, "Potassium Cyanide: Systemic Agent," Centers for Disease Control and Prevention. [Link]

-

INCHEM, "ICSC 0671 - POTASSIUM CYANIDE," International Programme on Chemical Safety. [Link]

-

Morishima, I., & Inubushi, T. (1985), "Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation," PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Potassium cyanide-15N 15N 98atom 5297-01-8 [sigmaaldrich.com]

- 3. isotope.com [isotope.com]

- 4. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 5. Potassium Cyanide | KCN | CID 9032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0671 - POTASSIUM CYANIDE [inchem.org]

- 7. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 8. POTASSIUM CYANIDE | 151-50-8 [chemicalbook.com]

- 9. POTASSIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Potassium cyanide-15N (5297-01-8) for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]

- 16. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to Potassium Cyanide-¹⁵N

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of Potassium cyanide-¹⁵N (K¹⁵CN), a critical isotopically labeled reagent in modern scientific research. We will explore its fundamental physicochemical properties, synthesis, and diverse applications, with a particular focus on its role in mechanistic studies, metabolic tracing, and advanced structural biology. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into its use. Detailed protocols for its application in synthetic chemistry and comprehensive safety procedures are provided to ensure both successful experimental outcomes and the highest standards of laboratory safety.

Section 1: Introduction to Potassium Cyanide-¹⁵N

Potassium cyanide-¹⁵N is a specialized chemical reagent in which the nitrogen atom of the cyanide anion is the stable, non-radioactive isotope, Nitrogen-15. This isotopic substitution is the cornerstone of its utility. While chemically identical to its unlabeled counterpart, the ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active. This property transforms the cyanide moiety from a simple chemical reactant into a powerful spectroscopic probe and an unambiguous tracer for tracking molecular transformations and metabolic pathways.[1]

The significance of K¹⁵CN lies in its ability to provide clear, precise insights into complex biological and chemical systems. In drug development and metabolic research, it allows scientists to distinguish the fate of the labeled molecule from endogenous nitrogen-containing compounds, offering unparalleled clarity in understanding toxicity, metabolism, and the efficacy of antidotes.[1] Furthermore, as a synthetic building block, it enables the introduction of a ¹⁵N label into a vast array of molecules, including amino acids, peptides, and nucleosides, which is essential for advanced structural elucidation by means of NMR spectroscopy.[1]

Section 2: Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are paramount for its proper handling, storage, and use in quantitative experiments. The key properties of Potassium cyanide-¹⁵N are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | K¹⁵CN | |

| Molecular Weight | 66.11 g/mol | [2] |

| CAS Number | 5297-01-8 | [2] |

| Appearance | White crystalline solid/powder | [3] |

| Melting Point | >300 °C | |

| Solubility | Highly soluble in water; soluble in methanol and glycerol.[3] | [3] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [2] |

Section 3: Synthesis and Isotopic Enrichment

The preparation of Potassium cyanide-¹⁵N is conceptually straightforward, mirroring standard inorganic salt formation, but requires specialized isotopically enriched starting materials to achieve the desired labeling.

The fundamental synthetic principle involves the acid-base reaction between a ¹⁵N-labeled cyanide source, typically hydrogen cyanide-¹⁵N (H¹⁵CN), and a potassium base such as potassium hydroxide (KOH).[1] The reaction is generally conducted in an aqueous solution, followed by careful evaporation of the solvent to yield the solid K¹⁵CN product.

Causality of the Process: The critical factor in this synthesis is the isotopic purity of the ¹⁵N precursor. The ¹⁵N enrichment of the final K¹⁵CN product is directly determined by the enrichment of the H¹⁵CN used.[1] This is a direct molecular transfer process, not an enrichment technique. Therefore, sourcing a high-purity ¹⁵N starting material, such as ¹⁵N-labeled ammonia (¹⁵NH₃) for the production of H¹⁵CN, is the most crucial step for ensuring the quality and utility of the final labeled product for sensitive analytical applications like NMR.

Caption: Conceptual workflow for the synthesis of K¹⁵CN.

Section 4: Key Applications in Modern Research

Metabolic Studies and Cyanide Toxicology Research

Potassium cyanide-¹⁵N is an invaluable tool for investigating cyanide toxicity and evaluating the mechanisms of potential antidotes. The ¹⁵N label allows researchers to trace the distribution, metabolism, and excretion of the cyanide ion without ambiguity from background nitrogen signals. This provides definitive evidence of how antidotes interact with the toxic agent and helps elucidate the biochemical pathways involved in detoxification.[1]

Isotopic Labeling for Mechanistic Elucidation: The Strecker Synthesis

One of the most powerful applications of K¹⁵CN is in the synthesis of ¹⁵N-labeled α-amino acids via the Strecker synthesis. This classic multi-component reaction combines an aldehyde, ammonia, and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.[1][4][5][6]

By using ¹⁵N-labeled ammonia (or an ammonium salt) and unlabeled KCN, the nitrogen of the amino group becomes labeled. Conversely, while less common for this specific purpose, using K¹⁵CN would label the nitrile group. The true power emerges when combined with other isotopes, such as ¹³C-labeled KCN, to doubly label the resulting amino acid, providing powerful constraints for structural and metabolic studies. The ability to selectively place the ¹⁵N atom is a key advantage for probing reaction mechanisms and biological pathways.

Advanced Structural Biology via NMR Spectroscopy

The incorporation of the NMR-active ¹⁵N isotope from K¹⁵CN into biomolecules like nucleosides and proteins opens the door to sophisticated structural and dynamic analyses.[1] In studies of heme proteins, for instance, ¹⁵N-labeled cyanide can be used as a ligand to probe the electronic environment of the iron center. The ¹⁵N chemical shift is exquisitely sensitive to factors like the nature of the trans ligand and hydrogen bonding within the active site, providing insights that are unattainable with NMR-inactive ¹⁴N.[7] This allows researchers to characterize the coordination environment and infer details about the protein's structure and function.[1][7]

Section 5: Experimental Protocol: ¹⁵N-Labeling of an α-Amino Acid via Strecker Synthesis

This protocol describes the synthesis of a generic α-¹⁵N-labeled amino acid. This procedure must only be performed by trained personnel in a certified chemical fume hood with all appropriate safety precautions in place.

Objective: To synthesize an α-¹⁵N-labeled amino acid from an aldehyde using ¹⁵N-labeled ammonium chloride and potassium cyanide.

Materials:

-

Aldehyde (R-CHO)

-

¹⁵N-Ammonium Chloride (¹⁵NH₄Cl)

-

Potassium Cyanide (KCN)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) for neutralization

-

Deionized water

Protocol Steps:

-

Step 1: Formation of the α-Aminonitrile (In Fume Hood)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde (1.0 eq) in methanol.

-

Add ¹⁵N-Ammonium Chloride (1.1 eq) to the solution and stir until dissolved. The slight excess ensures the equilibrium favors imine formation.

-

In a separate container, carefully dissolve Potassium Cyanide (1.1 eq) in a minimal amount of water and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Causality: This three-component system establishes an equilibrium between the aldehyde, ammonia (from NH₄Cl), and the corresponding imine.[6] The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable C-C bond of the α-aminonitrile.[6] Running the reaction at 0°C helps to control any potential exotherm.

-

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

-

Step 2: Hydrolysis of the Nitrile

-

Once the formation of the aminonitrile is complete, carefully concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Add a solution of 6M HCl to the residue. Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (typically ~100-110 °C) for 6-12 hours.

-

Causality: Strong acidic conditions are required to hydrolyze the stable nitrile functional group.[8] The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and eventual elimination of ammonia (which is protonated to NH₄⁺ under these conditions) to yield the carboxylic acid.[6]

-

-

After cooling to room temperature, a crude amino acid hydrochloride salt may precipitate.

-

-

Step 3: Isolation and Purification

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting solid is the crude ¹⁵N-labeled amino acid hydrochloride. It can be purified by recrystallization or ion-exchange chromatography.

-

The final product's identity and isotopic incorporation should be confirmed by mass spectrometry and ¹H/¹⁵N NMR spectroscopy.

-

Caption: Reaction mechanism for the Strecker synthesis of an α-¹⁵N-amino acid.

Section 6: Safety, Handling, and Disposal

Potassium cyanide is a highly toxic substance that can be fatal if swallowed, inhaled, or absorbed through the skin. [2] Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[9] Strict adherence to the following safety protocols is mandatory.

-

Engineering Controls: All work with solid KCN or its solutions must be conducted in a properly functioning and certified chemical fume hood.[10] The work area should be clearly designated as a cyanide-use zone.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Double-gloving with nitrile gloves is required.[10] Consult glove manufacturer data for breakthrough times.

-

Eye Protection: ANSI-approved safety goggles and a full-face shield are mandatory.[10]

-

Skin and Body Protection: A buttoned lab coat, long pants, and closed-toe shoes are required.[10] An apron may be necessary for larger quantities.

-

-

Storage: Store KCN in a cool, dry, well-ventilated area in a tightly sealed and clearly labeled container.[10] It must be stored separately from acids, strong oxidizing agents, and food products.[10][11] The storage location should be secure and locked.[12]

-

Spill Response:

-

Evacuate the immediate area.[10]

-

If the spill is large or you are not trained to handle it, alert your institution's emergency response team immediately.

-

For minor spills of solid material, carefully sweep it into a labeled, sealable container for hazardous waste disposal. Do not create dust.[11]

-

The spill area should then be decontaminated with a suitable neutralizing agent, such as a sodium hypochlorite solution, followed by a thorough wash.[11]

-

-

Waste Disposal: All KCN waste, including empty containers and contaminated PPE, must be collected as hazardous waste.[10] Never mix cyanide waste with acidic waste streams. [10] Follow all local, state, and federal regulations for hazardous waste disposal.

Caption: Logical flow for safe handling and emergency response for K¹⁵CN.

Section 7: Conclusion

Potassium cyanide-¹⁵N is far more than just a labeled chemical; it is a sophisticated tool that enables researchers to ask and answer fundamental questions in chemistry, biology, and medicine. Its utility in tracing metabolic fates, elucidating complex reaction mechanisms, and probing the intricate structures of biomolecules provides a level of clarity that would otherwise be impossible. While its extreme toxicity demands the utmost respect and rigorous adherence to safety protocols, its value as a research reagent is indisputable. For the informed scientist, K¹⁵CN offers a precise and powerful means to advance the frontiers of scientific knowledge.

References

- New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Potassium Cyanide.

- Benchchem. (n.d.). Potassium cyanide-15N Isotope|Nitrogen-15 Labeled Reagent.

- Sigma-Aldrich. (n.d.). Potassium cyanide-15N 98 atom % 15N.

- Purdue University. (n.d.). Standard Operating Procedure: Potassium Cyanide.

- International Programme on Chemical Safety. (n.d.). ICSC 0671 - POTASSIUM CYANIDE.

- Cambridge Isotope Laboratories, Inc. (n.d.). Potassium cyanide (¹⁵N, 98%).

- Fisher Scientific. (2025). Safety data sheet: Potassium cyanide solution.

- Centers for Disease Control and Prevention (CDC). (n.d.). Potassium Cyanide: Systemic Agent. NIOSH.

- NROChemistry. (n.d.). Strecker Synthesis.

- Wikipedia. (n.d.). Potassium cyanide.

- Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube.

- Master Organic Chemistry. (n.d.). Strecker Synthesis.

- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.

- Organic Chemistry Portal. (n.d.). Strecker Synthesis.

-

Lukat, G. S., & Goff, H. M. (1985). Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation. Biochimica et Biophysica Acta, 832(3), 319-325. [Link]

- Honeywell. (n.d.). Potassium Cyanide Product Stewardship Summary.

-

Terskikh, V. V., Moudrakovski, I. L., & Ripmeester, J. A. (2007). Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. Physical Chemistry Chemical Physics, 9(48), 6377-6387. [Link]

-

Dimitrova, T., Repmann, F., & Freese, D. (2017). Preparation of 15N-labeled Potassium Ferrocyanide for Tracer Studies. Environment and Pollution, 6(2), 41. [Link]

- Lab Manager. (n.d.). Potassium Cyanide: How Does Cyanide Work and How Can It Be Detected?

Sources

- 1. benchchem.com [benchchem.com]

- 2. isotope.com [isotope.com]

- 3. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Unique cyanide nitrogen-15 nuclear magnetic resonance chemical shift values for cyano-peroxidase complexes. Relevance to the heme active-site structure and mechanism of peroxide activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 10. purdue.edu [purdue.edu]

- 11. ICSC 0671 - POTASSIUM CYANIDE [inchem.org]

- 12. cpachem.com [cpachem.com]

Introduction: The Significance of Isotopic Labeling with Potassium Cyanide-¹⁵N

An In-Depth Technical Guide to the Isotopic Purity and Enrichment of Potassium Cyanide-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern molecular research, the ability to trace, track, and quantify molecules with precision is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, serves as a powerful tool to achieve this. Nitrogen-15 (¹⁵N), a stable, non-radioactive "heavy" isotope of nitrogen, has become indispensable in this field.[1] Unlike the highly abundant Nitrogen-14 (¹⁴N), which constitutes over 99.6% of natural nitrogen, ¹⁵N possesses a nuclear spin of 1/2.[1][2] This fundamental property results in sharp, well-resolved signals in Nuclear Magnetic Resonance (NMR) spectroscopy, circumventing the signal broadening issues associated with the quadrupolar ¹⁴N nucleus.[2][3]

Potassium cyanide-¹⁵N (K¹⁵CN) is a critical reagent that provides a direct pathway for introducing this ¹⁵N label into a vast array of organic and inorganic molecules.[4][5] Its utility spans from elucidating metabolic pathways and studying drug-target interactions to advancing structural biology and investigating cyanide toxicity.[3][4][6] However, the reliability of data derived from ¹⁵N-labeled compounds hinges entirely on two critical, yet distinct, quality attributes: isotopic enrichment and isotopic purity . This guide provides a detailed examination of these parameters, the methodologies for their verification, and their implications for experimental design and data integrity.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, "purity" and "enrichment" describe different characteristics of an isotopically labeled compound. A clear understanding of this distinction is crucial for selecting the appropriate material and for the accurate interpretation of experimental results.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a defined atomic position within a molecule, relative to all other isotopes of that same element at that position. For K¹⁵CN, it represents the abundance of the ¹⁵N isotope in the cyanide nitrogen position. For example, a sample with 98 atom % ¹⁵N enrichment contains 98% ¹⁵N atoms and 2% ¹⁴N atoms at the cyanide nitrogen position. The level of enrichment directly impacts the sensitivity of detection, particularly in NMR spectroscopy, where higher enrichment yields stronger signals.[3]

-

Isotopic Purity , in this context, describes the homogeneity of the isotopic labeling state across the entire population of molecules. It answers the question: "Of the molecules that are labeled, are they all labeled in the same way?" For a simple molecule like K¹⁵CN, this is closely tied to enrichment. However, in more complex molecules with multiple nitrogen atoms, one could have high enrichment at a specific site but low isotopic purity if other sites are randomly or partially labeled. The primary concern related to purity in K¹⁵CN is the presence of any unlabeled (K¹⁴CN) molecules, which is quantified by the enrichment level.

For K¹⁵CN, the key metric that researchers must focus on is the isotopic enrichment level , as it dictates the proportion of labeled versus unlabeled molecules in the sample.

Synthesis and Control of Isotopic Enrichment

The isotopic enrichment level of the final K¹⁵CN product is not an intrinsic property but is a direct consequence of the enrichment level of the precursor materials used in its synthesis.[4][7] This principle underscores the importance of sourcing well-characterized starting materials to achieve the desired final enrichment.

The most common and direct synthetic route involves an acid-base neutralization reaction between isotopically labeled hydrogen cyanide (H¹⁵CN) and potassium hydroxide (KOH).[5][8]

H¹⁵CN + KOH → K¹⁵CN + H₂O [5]

The critical factor in this process is the isotopic enrichment of the H¹⁵CN precursor. This, in turn, is often derived from a highly enriched source of nitrogen, such as ¹⁵N-labeled ammonia (¹⁵NH₃) or an ammonium salt like ¹⁵NH₄Cl.[6][9] Therefore, the entire synthetic chain must maintain isotopic integrity to produce a highly enriched final product.

Caption: Synthesis workflow for K¹⁵CN, highlighting precursor dependency.

Analytical Verification of Isotopic Enrichment

Verifying the isotopic enrichment claimed by a supplier or achieved in a custom synthesis is a cornerstone of rigorous scientific practice. The two primary analytical techniques for this purpose are Mass Spectrometry and NMR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and widely used method for determining isotopic enrichment. It separates ions based on their mass-to-charge ratio (m/z), allowing for the precise quantification of isotopologues (molecules that differ only in their isotopic composition).

Core Principle: When a sample of K¹⁵CN is analyzed, the mass spectrometer will detect ions corresponding to both the unlabeled K¹⁴CN (M) and the labeled K¹⁵CN (M+1). The relative intensities of these peaks are used to calculate the isotopic enrichment. For instance, the cyanide anion will show peaks at m/z 26 for ¹²C¹⁴N⁻ and m/z 27 for ¹²C¹⁵N⁻.

Key Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile derivatives of cyanide and can provide high-precision measurements.[10]

-

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique suitable for analyzing KCN directly in solution. High-resolution instruments are capable of resolving isotopologue peaks from other interfering ions, which is critical for accurate quantification.[11]

Experimental Protocol: Enrichment Analysis by ESI-HRMS

-

Standard Preparation: Prepare a stock solution of the K¹⁵CN sample in a suitable solvent (e.g., HPLC-grade water or methanol). Create a dilution series to determine the optimal concentration for analysis. Prepare a corresponding solution of natural abundance (unlabeled) KCN to serve as a baseline.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Data Acquisition: Infuse the K¹⁵CN solution directly into the ESI source. Acquire data in full scan mode over the expected m/z range for the cyanide anion ([C¹⁴N]⁻ at ~26.003 Da and [C¹⁵N]⁻ at ~27.000 Da). Ensure the resolution is set sufficiently high (>60,000) to resolve any potential isobaric interferences.

-

Data Analysis: a. Extract the ion chromatograms for the theoretical m/z values of the labeled and unlabeled species. b. Measure the integrated peak areas (or intensities) for the monoisotopic peaks of K¹⁴CN (I₁₄) and K¹⁵CN (I₁₅). c. Calculate the isotopic enrichment using the formula: % ¹⁵N Enrichment = [I₁₅ / (I₁₅ + I₁₄)] * 100

-

Validation: Analyze the natural abundance KCN standard. The calculated ¹⁵N abundance should correspond to its natural abundance of ~0.37%, validating the analytical method.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 4. benchchem.com [benchchem.com]

- 5. Potassium cyanide-15N (5297-01-8) for sale [vulcanchem.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 10. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Section 1: The Gravitas of Cyanide – Hazard Identification and Toxicology

An In-Depth Technical Guide for the Safe Handling of Potassium Cyanide-15N

This guide provides a comprehensive framework for the safe handling, use, and disposal of Potassium Cyanide-15N (K¹⁵CN). While the isotopic ¹⁵N label is critical for metabolic and mechanistic studies, it does not alter the compound's chemical reactivity or its extreme toxicity. Therefore, all safety protocols applicable to standard potassium cyanide (KCN) must be strictly enforced. This document is intended for researchers, laboratory managers, and drug development professionals who require a deep, technically grounded understanding of the necessary safety precautions.

Potassium cyanide is a white, crystalline solid that is highly soluble in water.[1][2] It is classified as a "Particularly Hazardous Substance" due to its high acute toxicity by all routes of exposure: inhalation, ingestion, and dermal absorption.[3] Exposure can be rapidly fatal, with death occurring within minutes to hours depending on the dose and route.[4][5]

The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, which effectively halts cellular respiration.[6] This leads to cytotoxic hypoxia, where the body's tissues cannot utilize oxygen, despite its presence in the blood.[2]

Key Hazards:

-

Extreme Acute Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[7][8] The probable oral lethal dose in humans is less than 5 mg/kg.[5]

-

Generation of Hydrogen Cyanide (HCN) Gas: Contact with acids, moisture, or even atmospheric carbon dioxide can liberate highly toxic and flammable hydrogen cyanide gas.[9][10][11] HCN has a faint, bitter almond-like odor, but a significant portion of the population is genetically unable to detect it, making odor an unreliable warning signal.[1][4][12]

-

Routes of Exposure:

-

Inhalation: Poisoning can occur from inhaling KCN dust or mists from solutions, and most critically, from HCN gas produced by reactions.[3][12]

-

Ingestion: Accidental ingestion is extremely dangerous and can be rapidly fatal.[12]

-

Dermal/Eye Contact: The solid salt and its solutions can be absorbed through the skin and eyes, with the potential for fatal systemic effects.[3][5] Direct contact causes severe irritation and burns.[8][12]

-

Symptoms of Cyanide Exposure: Symptoms are rapid and reflect cellular oxygen deprivation. Early signs may include headache, dizziness, nausea, vomiting, rapid breathing, and a sense of suffocation.[4][12] Severe exposure leads to convulsions, unconsciousness, coma, and death.[4][12]

Section 2: A Framework for Safety: Risk Assessment and Procedural Planning

Working with cyanide necessitates a higher level of planning and control than most laboratory chemicals. Before any experiment, a thorough risk assessment and a detailed Standard Operating Procedure (SOP) are mandatory.

Core Requirements for Procedural Planning:

-

Develop a Written SOP: A lab-specific SOP must be created that details every step of the process, from retrieval from storage to final waste disposal.[3][4] This SOP must be read and understood by all personnel involved.

-

Minimize Quantities: Use the smallest amount of K¹⁵CN necessary for the experiment to minimize the potential scale of an incident.[4]

-

Prohibition on Working Alone: Never work with cyanide compounds when alone in the laboratory.[4][9][12] Work should be limited to normal working hours when colleagues and emergency support are available.[4]

-

Establish a Designated Area: All work with cyanide must be conducted in a pre-defined, clearly marked designated area, such as a specific chemical fume hood.[4][13] This area should be signed to warn others of the acute hazard.[9]

Section 3: Engineering Controls – The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on these systems is paramount.

-

Chemical Fume Hood: All handling of K¹⁵CN, including weighing, transferring, and solution preparation, must be performed inside a certified chemical fume hood with a face velocity between 80 and 125 feet per minute.[4][6][12] The sash should be kept as low as possible.

-

Ventilation: The laboratory must have adequate general ventilation. Local exhaust ventilation systems can supplement a fume hood for certain enclosed operations.[10]

-

Safety Equipment Accessibility: An ANSI-approved safety shower and eyewash station must be immediately accessible and tested regularly.[4][12][14]

Section 4: Personal Protective Equipment (PPE) – The Last Line of Defense

PPE does not prevent accidents but can mitigate exposure when engineering controls fail. The minimum required PPE for handling K¹⁵CN is detailed below.

Table 1: Required Personal Protective Equipment (PPE) for Cyanide Work

| Body Part | Required PPE | Rationale and Causality | Citations |

| Hands | Double Nitrile Gloves | Provides a primary barrier. Double-gloving allows for the removal of a contaminated outer glove without exposing the skin. Nitrile is recommended for its resistance to cyanide compounds. | [3][4][6][9] |

| Eyes/Face | Safety Goggles and Face Shield | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield is required where a splash or dust hazard exists to protect the entire face. | [3][4][6][14] |

| Body | Laboratory Coat & Chemical Apron | A fully buttoned lab coat protects the torso and arms. A chemical-resistant apron should be worn over the lab coat if there is a significant splash risk. | [4][12][15] |

| Clothing | Long Pants and Closed-Toe Shoes | Standard laboratory attire ensures no skin is exposed on the lower body and feet. | [4][6][9] |

| Respiratory | As-Needed Respirator | Work must be conducted in a fume hood to avoid the need for respiratory protection. If an operation cannot be confined to a hood, a full respiratory protection program compliant with OSHA standards is required, including fit-testing and medical evaluation. | [6][14][16] |

Section 5: Step-by-Step Protocols for Safe Handling and Storage

Adherence to strict, validated protocols is non-negotiable.

Experimental Workflow: Weighing and Preparing a K¹⁵CN Solution

Caption: Workflow for Safely Preparing a Potassium Cyanide Solution.

Storage Requirements

Proper storage is a critical control measure to prevent accidental exposure and dangerous reactions.

-

Security: Store in a locked, dedicated cabinet or secondary container accessible only to authorized and trained personnel.[10][17][18]

-

Segregation: Crucially, store cyanide salts far away from acids and other incompatible materials like strong oxidizers.[6][9][18] Physical separation is required.

-

Environment: The storage area must be cool, dry, and well-ventilated.[6][9][18] Protect containers from moisture to prevent HCN gas formation.[9]

-

Container Integrity: Keep containers tightly closed and inspect them for damage.[6] Use secondary containment to mitigate leaks from the primary container.[18]

Section 6: Decontamination and Waste Management

All materials that come into contact with K¹⁵CN must be decontaminated or disposed of as hazardous cyanide waste.

Decontamination Protocol

This protocol is for cleaning contaminated glassware and non-porous surfaces inside a chemical fume hood.

-

Initial Rinse: First, rinse the contaminated item with a pH 10 buffer solution. This ensures the surface is alkaline, preventing HCN generation during the subsequent oxidation step.

-

Oxidative Quench: Immerse or wipe the item with a freshly prepared 10% bleach (sodium hypochlorite) solution.[4] Allow a contact time of at least 24 hours for complete oxidation of cyanide to the less toxic cyanate.[17]

-

Final Cleaning: After the bleach quench, the item can be washed with standard laboratory soap and water.[18]

-

Waste Collection: All buffer rinses and bleach solutions used for decontamination must be collected as liquid cyanide hazardous waste.[4]

Waste Management

Cyanide waste is P-listed, meaning even the empty containers are considered acutely hazardous waste.[3]

-

Segregation: Maintain separate, clearly labeled waste containers for solid and liquid cyanide waste.[4][13] Never mix cyanide waste with other waste streams, especially acidic waste.[9]

-

Labeling: Label containers as "HAZARDOUS WASTE - CYANIDE" and include "No Acids" as a clear warning.[13]

-

Disposal: All contaminated items (gloves, absorbent pads, weigh boats, etc.) must be placed in the solid cyanide waste container.[4][15] Liquid waste, including decontamination solutions, goes into the designated liquid container.[4] Follow institutional guidelines for hazardous waste pickup.[4]

Section 7: Emergency Response – A Validated Action Plan

Rapid and correct response to a cyanide-related incident is critical to saving lives. All personnel must be trained on these procedures.

Decision Tree for Cyanide Emergency Response

Caption: Emergency Response Decision Tree for Cyanide Incidents.

Personal Exposure Protocol

-

Immediate Action: Remove the affected person from the source of contamination. Rescuers must wear appropriate PPE to avoid becoming secondary victims.[4][19] Call 911 or your institution's emergency number and explicitly state that a cyanide exposure has occurred.[4]

-

Decontamination: Remove all contaminated clothing.[4][19][20] For skin contact, flush the affected area in a safety shower for at least 15 minutes.[4][12] For eye contact, use an emergency eyewash for 15 minutes, holding the eyelids open.[4][9]

-

First Aid: Administer 100% oxygen if you are trained to do so; this is a primary initial treatment.[10][20] Do not perform mouth-to-mouth resuscitation due to the risk of contaminating the rescuer.[19][20] Antidotes exist but must be administered by trained medical professionals.[9][20][21]

Spill Response

-

Spill Inside a Fume Hood: If you are trained and have the appropriate spill kit, you can clean a small spill. Cover the spill with an absorbent material. Decontaminate the area first with a pH 10 buffer solution, followed by a 10% bleach solution.[4] All cleanup materials must be disposed of as cyanide hazardous waste.[4][17]

-

Spill Outside a Fume Hood: This is a major emergency. Immediately evacuate the area, alert others, and activate the fire alarm to ensure building evacuation.[4][17] Call 911 and your institution's Environmental Health & Safety (EH&S) department from a safe location.[14]

Fire Response

-

Do not use water or carbon dioxide extinguishers on fires involving cyanide salts, as they can react to produce highly flammable and toxic HCN gas.[11][12][22]

-

If the fire is significant, evacuate and call 911. Firefighters must wear self-contained breathing apparatuses (SCBA) and full protective gear.[1][10]

Section 8: Conclusion

Potassium Cyanide-15N is an invaluable tool for scientific research, but its utility is matched by its extreme hazard. A culture of safety, built upon the pillars of meticulous planning, validated protocols, robust engineering controls, and emergency preparedness, is the only acceptable approach to its use. Every step, from risk assessment to waste disposal, must be executed with precision and an unwavering respect for the chemical's potential to cause harm.

References

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety. (Source Link: [Link])

-

Cyanides - Division of Research Safety - University of Illinois. (Source Link: [Link])

-

First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing, Monash University. (Source Link: [Link])

-

Cyanide poisoning recommendations on first aid treatment for employers and first aiders - Health and Safety Executive and National Poisons Information Service. (Source Link: [Link])

-

Cyanide Salts - Institutional Planning and Operations, Rutgers University. (Source Link: [Link])

-

NIOSH Pocket Guide to Chemical Hazards - Potassium cyanide (as CN) - CDC. (Source Link: [Link])

-

Crucial Safety Measures When Working with Sodium Cyanide - United Chemical. (Source Link: [Link])

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (Source Link: [Link])

-

Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. (Source Link: [Link])

-

Potassium cyanide - Purdue University Radiological and Environmental Management. (Source Link: [Link])

-

CYANIDES (as CN) | Occupational Safety and Health Administration - OSHA. (Source Link: [Link])

-

Cyanide | Chemical Emergencies - CDC. (Source Link: [Link])

-

Cyanide Toxicity Treatment & Management - Medscape Reference. (Source Link: [Link])

-

27_cyanides_2022.docx - Imperial College London. (Source Link: [Link])

-

POTASSIUM CYANIDE HAZARD SUMMARY - New Jersey Department of Health. (Source Link: [Link])

-

LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - Northwestern University. (Source Link: [Link])

-

ICSC 0671 - POTASSIUM CYANIDE - Inchem.org. (Source Link: [Link])

-

Cyanide Remediation: Current and Past Technologies - Department of Toxic Substances Control. (Source Link: [Link])

-

What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies. (Source Link: [Link])

-

NIOSH/OSHA Standards Completion Program - CDC Stacks. (Source Link: [Link])

-

Cyanide Standard Operating Procedure Template - University of New Mexico Environmental Health & Safety. (Source Link: [Link])

-

Potassium Cyanide: Systemic Agent | NIOSH - CDC. (Source Link: [Link])

-

Hydrogen Cyanide - SESHA. (Source Link: [Link])

-

Hydrogen cyanide - Hazardous Substance Fact Sheet - New Jersey Department of Health. (Source Link: [Link])

-

CYANIDE HAZARD SUMMARY - New Jersey Department of Health. (Source Link: [Link])

-

Potassium Cyanide: Systemic Agent | NIOSH - Restored CDC. (Source Link: [Link])

-

Potassium cyanide - SAFETY DATA SHEET - Alfa Aesar. (Source Link: [Link])

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds - University of Texas at Dallas. (Source Link: [Link])

-

ICSC 0671 - POTASSIUM CYANIDE - International Labour Organization. (Source Link: [Link])

-

Cyanides Storage, Handling and General Use Information - University of Windsor. (Source Link: [Link])

-

Potassium cyanide - Wikipedia. (Source Link: [Link])

-

Cyanides SOP - Wayne State University Division of Research & Innovation. (Source Link: [Link])

Sources

- 1. unitedchemicalcn.com [unitedchemicalcn.com]

- 2. Potassium cyanide - Wikipedia [en.wikipedia.org]

- 3. uthsc.edu [uthsc.edu]

- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. ess.honeywell.com [ess.honeywell.com]

- 6. purdue.edu [purdue.edu]

- 7. fishersci.com [fishersci.com]

- 8. isotope.com [isotope.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 11. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. lsuhsc.edu [lsuhsc.edu]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. research.wayne.edu [research.wayne.edu]

- 16. nj.gov [nj.gov]

- 17. imperial.ac.uk [imperial.ac.uk]

- 18. uwindsor.ca [uwindsor.ca]

- 19. monash.edu [monash.edu]

- 20. npis.org [npis.org]

- 21. Cyanide | Chemical Emergencies | CDC [cdc.gov]

- 22. ICSC 0671 - POTASSIUM CYANIDE [chemicalsafety.ilo.org]

Navigating the Labyrinth of Labeled Compounds: A Senior Application Scientist's Guide to Potassium Cyanide-¹⁵N

For the discerning researcher in drug development and the broader scientific community, the strategic incorporation of stable isotopes is not merely a technique but a gateway to mechanistic clarity and accelerated discovery. Among the arsenal of labeled compounds, Potassium cyanide-¹⁵N (K¹⁵CN) stands out as a versatile and powerful tool. This guide provides an in-depth technical overview of K¹⁵CN, from its commercial sources and fundamental properties to its practical applications and rigorous safety protocols, designed to empower researchers to leverage this reagent with confidence and precision.

Sourcing and Specifications of Potassium Cyanide-¹⁵N

The journey of any research endeavor begins with the procurement of high-quality reagents. For isotopically labeled compounds like K¹⁵CN, this is of paramount importance as the isotopic enrichment and chemical purity directly impact the reliability of experimental outcomes. Several reputable suppliers specialize in the synthesis and provision of such specialized chemicals for laboratory use.

| Supplier | Typical Isotopic Purity | Typical Chemical Purity | Notes |

| Cambridge Isotope Laboratories, Inc. | ≥98 atom % ¹⁵N | ≥98% | A leading supplier of stable isotope-labeled compounds, offering K¹⁵CN for research applications such as proteomics and as synthetic intermediates. |

| Sigma-Aldrich (Merck) | ≥98 atom % ¹⁵N | Varies by product grade | Offers a range of K¹⁵CN products, including those for use in metabolic research and as a starting material for further chemical synthesis. |

| LGC Standards | Varies by product | High-quality, certified reference materials | Provides K¹⁵CN as part of its portfolio of reference standards, ensuring traceability and quality for analytical applications. |

This table is a summary and researchers should always consult the supplier's specific certificate of analysis for detailed information.

Key Specifications to Consider:

-

CAS Number: 5297-01-8

-

Molecular Weight: Approximately 66.11 g/mol

-

Isotopic Enrichment: Typically >98 atom % ¹⁵N. This high level of enrichment is crucial for minimizing background noise in sensitive analytical techniques like NMR spectroscopy and mass spectrometry.

-

Chemical Purity: Should be as high as possible to avoid interference from impurities in downstream applications.

The Synthetic Pathway: From ¹⁵N to K¹⁵CN

Understanding the synthesis of K¹⁵CN provides valuable insight into its quality and potential impurities. The fundamental principle involves the reaction of a ¹⁵N-labeled cyanide source with a potassium base.[1]

Caption: General synthesis of Potassium Cyanide-¹⁵N.

The isotopic purity of the final K¹⁵CN product is directly dependent on the enrichment of the starting H¹⁵CN.[1] This seemingly simple reaction requires meticulous control of conditions to prevent isotopic dilution and to ensure the removal of unreacted starting materials and byproducts.

Applications in Research and Development

The utility of K¹⁵CN spans a wide range of scientific disciplines, from elucidating metabolic pathways to the synthesis of complex molecules. The ¹⁵N label serves as a powerful tracer, allowing researchers to follow the fate of the cyanide nitrogen through various biological and chemical transformations.[2]

Mechanistic Studies in Drug Development and Toxicology

A primary application of K¹⁵CN is in the investigation of cyanide toxicity and the development of antidotes.[1] Cyanide is a potent inhibitor of cellular respiration, and understanding its mechanism of action is crucial for designing effective countermeasures. By using ¹⁵N-labeled cyanide, researchers can distinguish between exogenous cyanide and endogenous nitrogen-containing molecules, enabling precise tracking of its distribution, metabolism, and interaction with biological targets.[2] This is invaluable for assessing the efficacy of potential antidotes in sequestering or detoxifying cyanide.[2]

Metabolic Labeling and Pathway Elucidation

Stable isotope labeling is a cornerstone of metabolic research.[3] While not as common as ¹³C or ¹⁵N-labeled amino acids, K¹⁵CN can be used in specific contexts to trace nitrogen metabolism.[4] For instance, in microbial systems, it can be used to study the biosynthesis of nitrogen-containing natural products.[4][5] The incorporation of the ¹⁵N label can be monitored by mass spectrometry or NMR spectroscopy, providing insights into the biosynthetic pathways and the origin of nitrogen atoms in the final product.[4]

A Key Reagent in Synthetic Organic Chemistry

K¹⁵CN is a versatile precursor for the synthesis of a wide array of ¹⁵N-labeled compounds.[1] Its utility in introducing a labeled nitrogen atom into organic molecules makes it a valuable tool for medicinal chemists and researchers developing new pharmaceuticals.

One of the most classic and powerful applications of potassium cyanide in organic synthesis is the Strecker synthesis of amino acids.[6] This reaction provides a direct route to α-amino acids from simple aldehydes or ketones. The use of K¹⁵CN in this synthesis allows for the specific labeling of the amino acid's α-nitrogen.

Caption: The Strecker synthesis of ¹⁵N-labeled amino acids.

Experimental Protocol: Strecker Synthesis of ¹⁵N-Alanine (Illustrative)

This protocol is a generalized representation and must be adapted and optimized for specific laboratory conditions and scales. All work must be performed in a certified chemical fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetaldehyde (1.0 eq) in a suitable solvent such as methanol.

-

Amine Source: Add ammonium chloride (¹⁵NH₄Cl, 1.1 eq) to the solution. The ¹⁵NH₄Cl serves as the source of the labeled nitrogen.

-

Cyanide Addition: In a separate vial, dissolve Potassium cyanide-¹⁵N (K¹⁵CN, 1.1 eq) in a minimal amount of water. Slowly add the K¹⁵CN solution to the reaction mixture. Caution: The reaction is exothermic and may generate hydrogen cyanide gas. Ensure adequate ventilation and cooling.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of the α-amino-¹⁵N-nitrile intermediate.

-

Hydrolysis: Once the formation of the aminonitrile is complete, carefully add an aqueous acid solution (e.g., 6M HCl). Heat the mixture to reflux to hydrolyze the nitrile group to a carboxylic acid.

-

Workup and Purification: After hydrolysis is complete, cool the reaction mixture and neutralize it with a base (e.g., pyridine or an ion-exchange resin). The resulting ¹⁵N-labeled alanine can be purified by techniques such as crystallization or chromatography.

Probing Molecular Structure and Dynamics with ¹⁵N NMR Spectroscopy

The ¹⁵N nucleus is NMR-active, and the incorporation of ¹⁵N into molecules allows for a range of advanced NMR experiments.[2] K¹⁵CN can be used to introduce a ¹⁵N label at a specific site, which can then serve as a sensitive probe of the local chemical environment.[7] For example, ¹⁵N-labeled cyanide has been used to study the active sites of heme-containing proteins.[7] The chemical shift of the ¹⁵N nucleus is highly sensitive to its coordination environment, providing valuable information about protein structure and ligand binding.[7]

Safety: A Non-Negotiable Prerequisite

Potassium cyanide is an extremely toxic compound. Exposure through ingestion, inhalation, or skin contact can be fatal.[8] Therefore, all work with K¹⁵CN must be conducted with the utmost care and adherence to strict safety protocols.

Core Safety Directives:

-

Work in a Certified Chemical Fume Hood: All handling of solid K¹⁵CN and its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves (double gloving is recommended).[9]

-

Avoid Incompatible Substances: Keep K¹⁵CN away from acids, as the reaction generates highly toxic hydrogen cyanide gas.[9] It is also incompatible with strong oxidizing agents.[9]

-

Designated Work Area: Establish a designated area for working with cyanides, clearly marked with warning signs.[10]

-

Never Work Alone: Always have another person knowledgeable of the hazards and emergency procedures present when working with cyanides.[10]

-

Emergency Preparedness: Ensure that an emergency eyewash and safety shower are readily accessible.[10] All personnel must be trained on the symptoms of cyanide poisoning and the appropriate emergency response, including the location and use of a cyanide antidote kit, if available and approved by institutional safety protocols.

Waste Disposal:

Cyanide waste is considered acutely hazardous.[9]

-

Segregated Waste Streams: Never mix cyanide waste with acidic waste.[9]

-

Designated Containers: Collect all cyanide-containing waste (solid and liquid) in clearly labeled, dedicated, and sealed containers.[10]

-

Decontamination: All glassware and equipment that have come into contact with cyanide must be decontaminated. A common procedure involves rinsing with a basic solution (e.g., pH 10 buffer) followed by treatment with a freshly prepared 10% bleach solution in a fume hood.[10]

-

Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous waste.

Conclusion: A Tool for the Vanguard of Science

Potassium cyanide-¹⁵N is more than just a chemical reagent; it is a key that unlocks a deeper understanding of complex biological and chemical systems. For researchers in drug development and beyond, its judicious application can provide unparalleled insights into reaction mechanisms, metabolic pathways, and molecular interactions. However, its power is matched by its potential hazard. By adhering to rigorous safety protocols and leveraging the analytical precision afforded by the ¹⁵N label, scientists can continue to push the boundaries of discovery, turning the intricate challenges of today into the life-changing innovations of tomorrow.

References

-

Purdue University. (n.d.). Potassium cyanide. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

-

Morgan, K., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Microbiology, 14. Retrieved from [Link]

-

LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

-